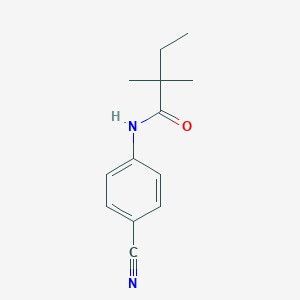![molecular formula C20H20ClNO3 B262645 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound that belongs to the class of phenylethanolamines This compound is characterized by the presence of a phenylethanol backbone, substituted with a furan ring and a chloromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with phenylethanol under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and catalysts are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-Methoxyphenylboronic acid: Utilized in Suzuki–Miyaura coupling reactions.
Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3}: Belongs to the class of p-hydroxybenzoic acid alkyl esters.
Uniqueness
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a furan ring, chloromethoxyphenyl group, and phenylethanol backbone sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H20ClNO3 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C20H20ClNO3/c1-24-20-9-7-15(11-17(20)21)19-10-8-16(25-19)12-22-13-18(23)14-5-3-2-4-6-14/h2-11,18,22-23H,12-13H2,1H3 |
InChI-Schlüssel |
NAHSWSLFZSVYKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
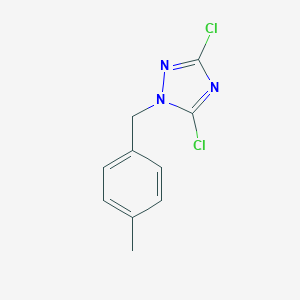
![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)
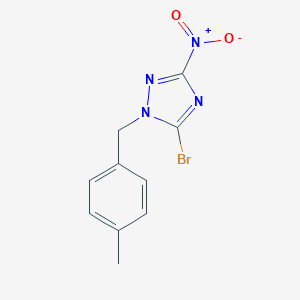
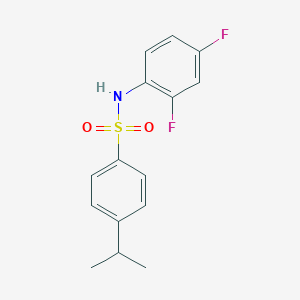
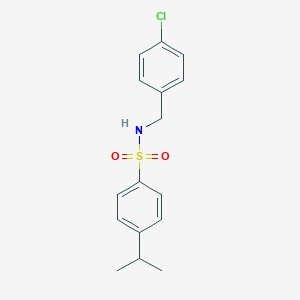
![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
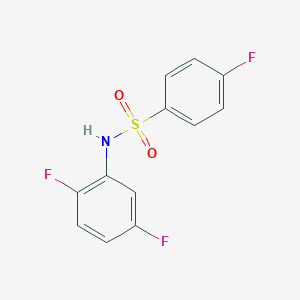
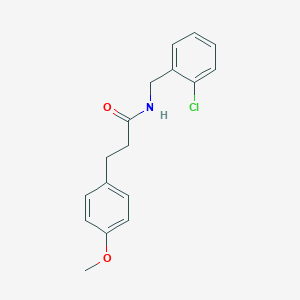
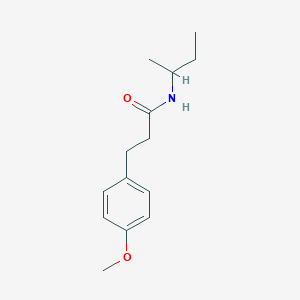

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
